1,6-di-O-phosphono-D-tagatose
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Overview
Description
Keto-D-tagatose 1,6-bisphosphate is a D-tagatose 1,6-bisphosphate. It derives from a keto-D-tagatose.
Scientific Research Applications
Enzymatic Reactions and Biotransformation
1,6-di-O-phosphono-D-tagatose plays a crucial role in enzymatic processes, particularly involving aldolases. The enzyme tagatose-1,6-bisphosphate aldolase (TBPA) from Escherichia coli, for example, catalyzes the reversible condensation of dihydroxyacetone phosphate with glyceraldehyde 3-phosphate to produce tagatose 1,6-bisphosphate. Studies have shown that TBPA's active site is more open than its counterparts in other aldolases, suggesting its potential for modification for use in biotransformation chemistry (Hall et al., 2002).
Structural and Mechanistic Insights
Understanding the structure of enzymes involved in the metabolism of this compound provides insights into chiral discrimination by these enzymes. The crystal structures of tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes, for instance, reveal how the enzyme lacks chiral discrimination at certain hydroxyl group positions, which is crucial for the reversible cleavage of tagatose 1,6-bisphosphate (LowKam, Liotard, & Sygusch, 2010).
Synthesis and Characterization
The synthesis of D-tagatose 1,6-bisphosphate has been a subject of study, showcasing the enzyme's selectivity and efficiency in the process. For example, an enzyme purified from E. coli cells demonstrated high selectivity for the synthesis of D-tagatose 1,6-bisphosphate, providing a basis for the one-pot synthesis of this compound in significant quantities (Eyrisch, Sinerius, & Fessner, 1993).
Potential in Disease Control
Interestingly, D-tagatose, which is derived from tagatose 1,6-bisphosphate, has shown potential in controlling plant diseases, particularly downy mildews. This finding suggests its role in the development of safe fungicidal agrochemicals (Mochizuki et al., 2020).
Biotechnological Processes
This compound has implications in various biotechnological processes. Studies on enzymes like GatZ, involved in the production of tagatose from maltodextrin, have explored its application in rare sugar bioproduction, highlighting the potential of these enzymes in industrial processes (Dai et al., 2020).
Properties
CAS No. |
55529-38-9 |
---|---|
Molecular Formula |
C6H14O12P2 |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
[(2R,3S,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5+,6-/m1/s1 |
InChI Key |
XPYBSIWDXQFNMH-PQLUHFTBSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O |
55529-38-9 | |
Synonyms |
D-tagatose 1,6-diphosphate tagatose 1,6-diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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